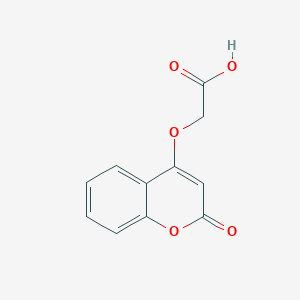

2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid

Description

Contextualization within Coumarin (B35378) Chemistry and Related Acetate (B1210297) Derivatives

2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid belongs to the extensive family of coumarins, which are characterized by a benzopyrone nucleus. srce.hr Coumarins are naturally occurring compounds found in many plants and have attracted considerable attention from medicinal and organic chemists due to their diverse biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and antitumor properties. scielo.org.zamdpi.comresearchgate.netsysrevpharm.org

The structure of this compound is defined by a coumarin core with an acetic acid group attached through an ether linkage at the 4-position. This specific arrangement makes it a prominent member of the coumarin-4-yloxyacetic acid derivatives.

Its synthesis is commonly achieved from 4-hydroxycoumarin (B602359), a readily available starting material. scielo.org.za A typical synthetic route involves the reaction of 4-hydroxycoumarin with an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939), in the presence of a base, which yields the corresponding ester, ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate. nih.govproquest.com Subsequent hydrolysis of this ester intermediate produces the target compound, this compound. researchgate.net The reactivity of the carboxylic acid group provides a versatile handle for further chemical modifications.

Research Significance and Potential Academic Applications of this compound and its Molecular Analogs

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. nih.govjmchemsci.com The carboxylic acid functional group is readily transformed into a variety of other moieties, allowing for the construction of a large library of novel coumarin derivatives.

A common synthetic strategy involves converting the acid to its corresponding hydrazide, 2-((2-oxo-2H-chromen-4-yl)oxy)acetohydrazide. nih.govproquest.com This hydrazide serves as a key precursor for synthesizing Schiff bases through condensation reactions with various aldehydes. nih.gov These Schiff bases can then undergo further cyclization reactions to generate more complex heterocyclic systems, such as thiazolidinones and oxazepines, thereby expanding the structural diversity of compounds accessible from the parent acid. nih.govresearchgate.net

The molecular analogs synthesized from this scaffold are frequently investigated for their biological activities. Research has particularly focused on their potential as antioxidant and antimicrobial agents. srce.hrnih.govjmchemsci.com For instance, derivatives incorporating thiazolidinone and oxazepine rings have been synthesized and evaluated for their ability to scavenge free radicals using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. nih.gov Similarly, a wide range of related analogs, such as those derived from (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, have been studied for their activity against various bacterial and fungal strains. mdpi.comrasayanjournal.co.in

The academic interest in these compounds stems from the well-established bioactivity of the coumarin nucleus, which can be modulated and potentially enhanced by the introduction of different substituents and heterocyclic rings via the acetic acid side chain. researchgate.netsysrevpharm.org

Table 1: Examples of Molecular Analogs Derived from this compound and its Precursors This table is based on synthetic pathways starting from the parent acid or its common intermediates like the corresponding ester or hydrazide.

| Derivative Class | Synthetic Precursor | Resulting Moiety/Ring System | Investigated Applications |

| Acetamides | This compound | Amide linkage with various amines | Antimicrobial, Antioxidant researchgate.netnih.gov |

| Acetohydrazides | Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate | Hydrazide (-CONHNH₂) | Intermediate for further synthesis nih.govproquest.com |

| Schiff Bases | 2-((2-oxo-2H-chromen-4-yl)oxy)acetohydrazide | Azomethine (-CH=N-) linkage | Antimicrobial, Antioxidant srce.hrnih.gov |

| Thiazolidinones | Schiff Base derivatives | 4-Oxothiazolidine ring | Antioxidant, Antimicrobial nih.govresearchgate.net |

| Oxazepines | Schiff Base derivatives | 1,3-Oxazepine ring | Antioxidant nih.gov |

| Thiadiazoles | This compound | 1,3,4-Thiadiazole ring | Antimicrobial, Antioxidant jmchemsci.com |

| Triazoles | (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | 1,2,4-Triazole ring | Antimicrobial mdpi.comnih.gov |

| Oxadiazoles | (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | 1,3,4-Oxadiazole (B1194373) ring | Antimicrobial mdpi.comnih.gov |

Table 2: Summary of Detailed Research Findings on Molecular Analogs

| Compound/Analog Type | Research Focus | Key Findings |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Antioxidant Activity | The compound was synthesized via cyclization of a Schiff base with mercaptoacetic acid and showed free radical scavenging activity in DPPH, hydrogen peroxide, and nitric oxide radical assays. nih.gov |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Antioxidant Activity | Synthesized from the reaction of a Schiff base with maleic anhydride, this derivative also demonstrated antioxidant properties. nih.gov |

| 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | Antimicrobial & Antioxidant Activity | Synthesized from 2-(coumarin-4-yloxy)acetic acid, this thiadiazole derivative was evaluated for its ability to inhibit bacterial and fungal growth and for its antioxidant potential. jmchemsci.com |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives | Antimicrobial Activity | A series of Schiff bases derived from the 7-hydroxy analog were tested against various microorganisms, with some compounds showing notable activity. mdpi.comnih.gov |

| Coumarin Schiff bases with dihydroxyphenyl rings | Antioxidant Activity | Analogs of (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid incorporating 3,4-dihydroxyphenyl and 2,5-dihydroxyphenyl rings exhibited the best DPPH scavenging activity. srce.hrresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxochromen-4-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c12-10(13)6-15-9-5-11(14)16-8-4-2-1-3-7(8)9/h1-5H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCADRKLBKXNECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 2 Oxo 2h Chromen 4 Yl Oxy Acetic Acid and Its Precursors

Strategies for the Chemical Synthesis of the 2-((2-oxo-2H-chromen-4-yl)oxy)acetic Acid Scaffold

The construction of the this compound scaffold is predominantly accomplished through pathways utilizing 4-hydroxycoumarin (B602359) as a key intermediate. However, alternative routes and precursors are also being explored to enhance efficiency and versatility.

Synthesis via 4-Hydroxycoumarin Intermediates

The most common and direct route to this compound involves the O-alkylation of 4-hydroxycoumarin. This reaction typically employs a haloacetic acid derivative, such as methyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base.

A widely used method involves refluxing 4-hydroxycoumarin with methyl bromoacetate in a suitable solvent like anhydrous acetone (B3395972), with anhydrous potassium carbonate serving as the base. nih.gov This initial step yields the intermediate, methyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate. nih.gov Subsequent hydrolysis of this ester, often with a base like sodium hydroxide (B78521), affords the final product, this compound.

The reaction can be summarized as follows:

Esterification: 4-hydroxycoumarin reacts with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a base (e.g., K2CO3) and a solvent (e.g., acetone) to form the corresponding ethyl ester.

Hydrolysis: The resulting ester is then hydrolyzed, typically using an aqueous base (e.g., NaOH), followed by acidification to yield the desired carboxylic acid.

The versatility of 4-hydroxycoumarin as a precursor is further highlighted by its reactions with various reagents to form a diverse range of derivatives. For instance, its condensation with aldehydes and other active methylene (B1212753) compounds can lead to the formation of complex coumarin (B35378) structures. researchgate.net

| Reaction Step | Reagents | Intermediate/Product |

|---|---|---|

| O-Alkylation | 4-hydroxycoumarin, Methyl bromoacetate, K2CO3, Acetone | Methyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate |

| Hydrolysis | Methyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate, NaOH, H+ | This compound |

Exploration of Alternative Synthetic Routes and Precursor Utilization

While the 4-hydroxycoumarin pathway is well-established, research into alternative synthetic routes is ongoing. These explorations aim to utilize different starting materials and reaction pathways, potentially offering advantages in terms of yield, cost, or environmental impact.

One alternative approach involves the Pechmann condensation, a classic method for coumarin synthesis. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. While not a direct route to the title compound, variations of this reaction could potentially be adapted. For instance, using a substituted phenol or a specialized β-ketoester could lead to the formation of the coumarin-4-oxyacetic acid scaffold in fewer steps. For example, coumarin-4-acetic acids have been synthesized from various phenols and citric acid under Pechmann cyclization conditions. researchgate.net

Other precursors for coumarin synthesis include salicylaldehydes, which can undergo Knoevenagel condensation with active methylene compounds. nih.gov The choice of starting materials and reaction conditions can be tailored to introduce the desired acetic acid moiety at the 4-position of the coumarin ring.

Advanced Synthetic Approaches and Reaction Conditions in Coumarin Acetate (B1210297) Chemistry

Modern synthetic chemistry emphasizes the use of advanced techniques and environmentally friendly conditions. The synthesis of coumarin-acetic acid derivatives has benefited from these advancements, including the use of novel catalytic systems, green chemistry principles, and microwave-assisted techniques. kjscollege.com

Catalytic Systems in the Synthesis of Coumarin-Acetic Acid Derivatives

A variety of catalytic systems have been employed to improve the efficiency and selectivity of coumarin synthesis. These include both homogeneous and heterogeneous catalysts. Lewis acids such as AlCl3, ZnCl2, and TiCl4 are commonly used in Pechmann condensations. mdpi.com More recently, solid acid catalysts, such as Amberlyst-15 and zeolites, have gained attention due to their reusability and ease of separation. rsc.orgmdpi.com

For the synthesis of coumarin-3-carboxylic acids, catalysts like sodium azide (B81097) and potassium carbonate have proven effective in Knoevenagel condensations. nih.gov The choice of catalyst can significantly influence the reaction yield and conditions. For example, FeCl3 has been identified as an effective catalyst for the multicomponent synthesis of coumarin-3-carboxylic esters. nih.gov

| Reaction Type | Catalyst | Reference |

|---|---|---|

| Pechmann Condensation | AlCl3, ZnCl2, TiCl4 | mdpi.com |

| Pechmann Condensation | Amberlyst-15, Zeolites | rsc.orgmdpi.com |

| Knoevenagel Condensation | Sodium azide, Potassium carbonate | nih.gov |

| Multicomponent Synthesis | FeCl3 | nih.gov |

Implementation of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of coumarin derivatives to minimize environmental impact. researchgate.net This includes the use of environmentally benign solvents, solvent-free reaction conditions, and recyclable catalysts. eurekalert.orgeurekaselect.com

Solvent-free synthesis, often coupled with microwave irradiation, has emerged as a highly efficient and green method for coumarin synthesis. kjscollege.comijnrd.org The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, is another promising green alternative to conventional organic solvents. nih.gov Furthermore, the development of heterogeneous solid acid catalysts aligns with green chemistry principles by allowing for easy recovery and reuse, thereby reducing waste. jsynthchem.com

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has proven to be a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of coumarin derivatives has been significantly enhanced by the application of microwave irradiation. kjscollege.com

For instance, the Knoevenagel condensation of salicylaldehyde (B1680747) derivatives with ethyl acetate derivatives can be performed rapidly and efficiently under microwave irradiation in the absence of a solvent. kjscollege.com Microwave-assisted Pechmann condensations have also been reported, using catalysts such as FeF3 under solvent-free conditions, offering a rapid and green route to coumarin derivatives. nih.gov The power of the microwave irradiation can be optimized to maximize the yield and minimize the reaction time. nih.govarabjchem.org The use of microwave irradiation can significantly improve the yield and shorten the reaction times for the synthesis of 3-functionalized 4-hydroxycoumarins. nih.gov

Derivatization and Functionalization Strategies of the this compound Moiety

The this compound scaffold serves as a versatile platform for extensive chemical modification. Its core structure, featuring a reactive carboxylic acid group and an aromatic coumarin nucleus, allows for a wide range of derivatization strategies. These modifications are pivotal in developing new compounds with tailored chemical and biological properties. The primary functionalization pathways include esterification and amidation of the carboxylic acid group, which yield key intermediates for the synthesis of more complex heterocyclic systems.

Synthesis of Ester Derivatives (e.g., Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate)

The synthesis of ester derivatives, such as methyl or ethyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, is a fundamental first step in the derivatization of the parent acid. These esters are crucial intermediates for producing hydrazides and other subsequent compounds. The standard method for synthesizing these esters is through an ether synthesis process, specifically the Williamson ether synthesis. researchgate.net

This reaction involves the O-alkylation of 4-hydroxycoumarin with an appropriate haloacetate ester. researchgate.net Typically, 4-hydroxycoumarin is treated with ethyl bromoacetate or methyl bromoacetate in the presence of a weak base and a suitable solvent. researchgate.netproquest.com Anhydrous potassium carbonate (K2CO3) is commonly used as the base to deprotonate the hydroxyl group of the coumarin, and dry acetone serves as the solvent. researchgate.net The reaction mixture is heated under reflux for several hours to ensure the completion of the reaction. researchgate.netproquest.com

The general reaction scheme is outlined below:

Reactants : 4-hydroxycoumarin and an alkyl bromoacetate (e.g., ethyl bromoacetate). researchgate.net

Base : Anhydrous potassium carbonate (K2CO3). researchgate.net

Solvent : Dry acetone. researchgate.net

Condition : Reflux. researchgate.netproquest.com

This method provides the target ester, for instance, ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate, in good yields. researchgate.net The resulting ester can then be isolated, purified, and used as a precursor for further functionalization. researchgate.net

| Component | Role | Example |

|---|---|---|

| Starting Material | Coumarin Core | 4-Hydroxycoumarin |

| Alkylating Agent | Ester Moiety Source | Ethyl Bromoacetate / Methyl Bromoacetate |

| Base | Catalyst (Proton Acceptor) | Anhydrous Potassium Carbonate |

| Solvent | Reaction Medium | Dry Acetone |

Formation of Hydrazide Derivatives (e.g., 2-[(2-oxo-2H-chromen-4-yl)oxy]acetohydrazide)

The formation of 2-[(2-oxo-2H-chromen-4-yl)oxy]acetohydrazide is a key synthetic step that provides a versatile intermediate for constructing a wide array of heterocyclic compounds. mdpi.comnih.gov This hydrazide is prepared via the hydrazinolysis of the corresponding ester derivative, such as ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate. researchgate.netnih.govresearchgate.net

The reaction involves treating the ester with hydrazine (B178648) hydrate, often in a high concentration (e.g., 98-100%), using an alcoholic solvent like ethanol (B145695) as the medium. researchgate.netproquest.comnih.govresearchgate.net The mixture is heated under reflux for several hours. proquest.comresearchgate.net During this process, the hydrazine nucleophilically attacks the carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the acetohydrazide. proquest.com Upon cooling, the product typically precipitates from the solution and can be collected by filtration and recrystallized to achieve high purity. proquest.comresearchgate.net This acetohydrazide derivative is a crucial building block for synthesizing Schiff bases and various heterocyclic systems. mdpi.comnih.govresearchgate.net

| Reactant | Reagent | Solvent | Condition | Product |

|---|---|---|---|---|

| Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate | Hydrazine Hydrate | Ethanol | Reflux | 2-[(2-oxo-2H-chromen-4-yl)oxy]acetohydrazide |

Preparation of Schiff Bases from Hydrazide Intermediates

The hydrazide derivative, 2-[(2-oxo-2H-chromen-4-yl)oxy]acetohydrazide, serves as a readily available precursor for the synthesis of Schiff bases, also known as azomethines. These compounds are formed through the condensation reaction of the primary amine group of the hydrazide with the carbonyl group of various aldehydes or ketones. researchgate.net

Typically, the synthesis is carried out by refluxing a mixture of the acetohydrazide and a substituted aromatic or heteroaromatic aldehyde in a solvent such as methanol (B129727) or absolute ethanol. researchgate.netresearchgate.net A catalytic amount of glacial acetic acid is often added to facilitate the dehydration process. The reaction leads to the formation of a C=N (imine) bond, linking the coumarin scaffold to the aldehyde-derived moiety. This method has been successfully used to prepare a wide range of N'-benzylidene-2-((2-oxo-2H-chromen-4-yl)oxy)acetohydrazide derivatives. nih.gov The resulting Schiff bases are themselves important for their biological activities and as intermediates for the synthesis of other heterocyclic structures. researchgate.netnih.gov

Cyclo-condensation Reactions for Novel Heterocycle Formation (e.g., Thiazolidinones, Pyrazoles, Oxadiazoles, Triazoles)

The hydrazide and Schiff base derivatives of this compound are excellent substrates for cyclo-condensation reactions, enabling the formation of diverse and novel heterocyclic rings fused or linked to the coumarin core.

Thiazolidinones : 4-Oxo-thiazolidine derivatives can be synthesized from the Schiff base intermediates. nih.govresearchgate.net This is achieved through the reaction of the Schiff base with a compound containing a thiol group, such as thioglycolic acid. researchgate.netresearchgate.net The cyclo-condensation reaction results in the formation of a five-membered thiazolidinone ring. researchgate.netresearchgate.net

Pyrazoles : Pyrazole (B372694) moieties can be incorporated by reacting the hydrazide intermediate with β-dicarbonyl compounds. researchgate.net For example, the cyclo-condensation of 2-[(2-oxo-2H-chromen-4-yl)oxy]acetohydrazide with pentane-2,4-dione (acetylacetone) in a suitable solvent system like dioxane-pyridine under reflux leads to the formation of a pyrazole ring. nih.govresearchgate.net

Oxadiazoles : The 1,3,4-oxadiazole (B1194373) ring can be synthesized from the hydrazide precursor through several routes. One common method involves reacting the hydrazide with carbon disulfide in an alcoholic potassium hydroxide solution, which upon acidification, yields the corresponding 5-mercapto-1,3,4-oxadiazole derivative. mdpi.comnih.gov Another approach involves the cyclization of Schiff base derivatives using an excess of acetic anhydride, which leads to the formation of 4,5-dihydro-1,3,4-oxadiazole derivatives. arkajainuniversity.ac.in

Triazoles : 1,2,4-Triazole rings can also be generated from the hydrazide. For instance, reaction with potassium isothiocyanate followed by cyclization can produce 5-mercapto-4H-1,2,4-triazole derivatives attached to the coumarin scaffold. mdpi.comnih.gov

| Target Heterocycle | Precursor | Key Reagent(s) |

|---|---|---|

| Thiazolidinone | Schiff Base | Thioglycolic Acid |

| Pyrazole | Hydrazide | Pentane-2,4-dione |

| 1,3,4-Oxadiazole | Hydrazide / Schiff Base | Carbon Disulfide / Acetic Anhydride |

| 1,2,4-Triazole | Hydrazide | Potassium Isothiocyanate |

Halogenation and Other Targeted Substituent Modifications

Targeted modification of the coumarin ring itself, such as through halogenation, is a viable strategy to modulate the properties of the parent compound. While direct halogenation of this compound is not extensively detailed, the synthesis of halogenated coumarins is well-established and these methods can be applied to its precursors. For instance, chloro-substituted coumarin derivatives have been synthesized and studied. arkajainuniversity.ac.in The introduction of halogen atoms, such as chlorine or bromine, onto the phenyl ring of the coumarin nucleus can significantly influence the molecule's electronic properties and biological activity. arkajainuniversity.ac.in These modifications are typically performed on a precursor like a substituted salicylaldehyde before the coumarin ring is formed, or on the 4-hydroxycoumarin intermediate before the addition of the oxyacetic acid side chain.

Design and Synthesis of Hybrid Coumarin Structures

A prominent strategy in medicinal chemistry involves the creation of hybrid molecules by combining the coumarin scaffold with other pharmacologically active moieties. The this compound framework and its derivatives are excellent candidates for this approach.

For example, the acetohydrazide derivative can be used to construct coumarin-chalcone hybrids. gavinpublishers.com These hybrids can then be utilized as precursors for synthesizing more complex structures, such as coumarinyl-pyridine and coumarinyl-pyrimidine hybrids. gavinpublishers.com The reaction of coumarin-chalcones with reagents like malononitrile (B47326) or thiourea (B124793) leads to the formation of these fused heterocyclic systems. gavinpublishers.com Similarly, hybrid molecules composed of coumarins and 1,3,5-triazines have been synthesized, demonstrating the versatility of the coumarin core in creating structurally diverse and potentially bioactive compounds. mdpi.com This molecular hybridization aims to integrate the beneficial properties of each component scaffold into a single molecule, potentially leading to synergistic effects or novel mechanisms of action. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation of 2 2 Oxo 2h Chromen 4 Yl Oxy Acetic Acid and Its Molecular Analogs

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

The ¹H-NMR spectrum is expected to display distinct signals corresponding to each unique proton in the molecule. The four protons on the benzene (B151609) portion of the coumarin (B35378) ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The vinylic proton at the C3 position is characteristically found further upfield, often as a sharp singlet. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety, being adjacent to an ether oxygen, would resonate as a singlet in the δ 4.5-5.0 ppm range. The most downfield signal is anticipated to be a broad singlet corresponding to the acidic proton of the carboxyl group (-COOH), typically appearing above δ 10 ppm.

The ¹³C-NMR spectrum provides complementary information, showing signals for each unique carbon atom. The lactone carbonyl carbon (C2) is highly deshielded, resonating around δ 160-162 ppm, while the carboxylic acid carbonyl (C=O) would appear even further downfield, typically above δ 170 ppm. The carbons of the aromatic ring and the vinylic C3 and C4 carbons produce a cluster of signals in the δ 90-155 ppm range. The methylene carbon (-CH₂-) signal is expected around δ 65-70 ppm.

| Predicted ¹H-NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| > 10.0 (broad s, 1H) | -COOH |

| 7.8-8.0 (m, 1H) | Aromatic H (H5) |

| 7.5-7.7 (m, 1H) | Aromatic H (H7) |

| 7.2-7.4 (m, 2H) | Aromatic H (H6, H8) |

| ~5.6 (s, 1H) | Vinylic H (H3) |

| ~4.8 (s, 2H) | -O-CH₂- |

| Predicted ¹³C-NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| > 170 | Carboxyl C=O |

| ~165 | C4-O |

| ~161 | Lactone C=O (C2) |

| ~153 | C8a |

| 132-134 | Aromatic CH (C7) |

| 123-125 | Aromatic CH (C5) |

| 116-118 | Aromatic CH (C6, C8) |

| ~115 | C4a |

| ~91 | Vinylic CH (C3) |

| ~67 | -O-CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid is predicted to exhibit several characteristic absorption bands that confirm its key structural features.

The most prominent features would include the carbonyl (C=O) stretching vibrations. The lactone carbonyl of the coumarin ring is expected to produce a strong, sharp absorption band in the region of 1720-1740 cm⁻¹. mdpi.com The carbonyl of the carboxylic acid group typically absorbs at a slightly lower wavenumber, around 1700-1720 cm⁻¹, due to intermolecular hydrogen bonding in the solid state. The presence of the carboxylic acid is further confirmed by a very broad O-H stretching band, which typically appears between 2500 and 3300 cm⁻¹.

Other significant absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹), C=C stretching vibrations from the aromatic and pyrone rings (approx. 1550-1620 cm⁻¹), and the characteristic asymmetric C-O-C stretching of the ether linkage, which would give a strong signal in the 1200-1250 cm⁻¹ region. researchgate.net

| Predicted FTIR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 (broad) | O-H stretch |

| ~3050 | C-H stretch |

| ~1730 (strong) | C=O stretch |

| ~1710 (strong) | C=O stretch |

| ~1610, 1580 | C=C stretch |

| ~1240 (strong) | Asymmetric C-O-C stretch |

| ~1100 | C-O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The coumarin nucleus constitutes an extensive chromophore, the conjugated π-electron system of the benzopyrone structure, which is responsible for its characteristic UV absorption.

For this compound, strong absorption bands are expected in the UVA region of the electromagnetic spectrum, primarily arising from π→π* electronic transitions within the conjugated system. Based on data from analogous coumarin derivatives, which show strong absorption between 310 nm and 360 nm, this compound is predicted to have a similar absorption profile. mdpi.comresearchgate.net The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity, but the primary absorption is governed by the inherent structure of the coumarin chromophore.

| Predicted UV-Vis Data | |

| λmax (nm) | Electronic Transition |

| ~320-350 | π→π* |

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (molecular formula: C₁₁H₈O₅), the calculated exact mass is 220.0372 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high precision.

In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 221. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, revealing characteristic structural motifs. Plausible fragmentation pathways for coumarin derivatives often involve the loss of small, stable neutral molecules like CO and CO₂. sciepub.com For this specific molecule, key fragmentations would include:

Loss of the entire acetic acid side chain: Cleavage of the ether bond would lead to the formation of a prominent ion corresponding to the protonated 4-hydroxycoumarin (B602359) core at m/z 163.

Loss of the carboxyl group: A fragmentation resulting in the loss of the -COOH radical (45 Da) is a common pathway for carboxylic acids. libretexts.org

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion is another possible fragmentation.

| Predicted Mass Spectrometry Data | |

| m/z | Proposed Fragment |

| 221 | [C₁₁H₉O₅]⁺ |

| 177 | [C₁₁H₉O₃]⁺ |

| 163 | [C₉H₇O₃]⁺ |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. The crystal structure of this compound has been determined as a dimethyl sulfoxide (B87167) (DMSO) monosolvate. nih.gov

The analysis revealed that the compound crystallizes in the triclinic space group P-1. The asymmetric unit contains two independent molecules of the coumarin derivative and two molecules of DMSO. nih.gov The coumarin ring system in both molecules is nearly planar, with dihedral angles between the fused pyran and benzene rings of 3.56° and 1.83°. nih.gov

A crucial feature of the crystal packing is the formation of intermolecular hydrogen bonds. The carboxylic acid group of one coumarin molecule forms a strong O—H⋯O hydrogen bond with the lactone carbonyl oxygen of an adjacent molecule. This interaction links the molecules into infinite chains that propagate along the c-axis direction, defining the primary supramolecular architecture of the crystal. nih.gov

| Crystallographic Data for C₁₁H₈O₅·(CH₃)₂SO | |

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7813 (6) |

| b (Å) | 12.2031 (10) |

| c (Å) | 14.7397 (12) |

| α (°) | 86.814 (3) |

| β (°) | 80.490 (3) |

| γ (°) | 87.031 (3) |

| Volume (ų) | 1373.1 (2) |

| Z | 4 |

| Data obtained from reference nih.gov |

Biological Activity Investigations and Mechanistic Insights of 2 2 Oxo 2h Chromen 4 Yl Oxy Acetic Acid Derivatives in Experimental Models

Antimicrobial Activity Evaluation in In Vitro Systems

Derivatives of 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid have been the subject of numerous studies to evaluate their efficacy against a spectrum of microbial pathogens. These investigations are crucial in the search for new antimicrobial agents to combat the challenge of drug-resistant infections. nih.gov

A variety of derivatives incorporating moieties such as hydrazides, Schiff bases, oxadiazoles, and triazoles have been synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and evaluated for their antibacterial properties. nih.govmdpi.comrasayanjournal.co.in These compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.insciencepg.com For instance, certain Schiff's bases derived from (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide have shown significant antimicrobial activity. researchgate.net

The antibacterial activity of these derivatives is often attributed to their chemical structure, which can be modified to enhance their potency. sciencepg.com Studies have shown that the introduction of different functional groups to the coumarin (B35378) nucleus can significantly impact their antibacterial spectrum and efficacy. researchgate.net

| Derivative Type | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Observed Activity |

|---|---|---|---|

| Schiff's Bases of (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide | Staphylococcus aureus, Bacillus subtilis, Staphylococcus pneumoniae | Escherichia coli, Pseudomonas aeruginosa, Salmonella panama | Some derivatives showed high activity against Staphylococcus pneumoniae. |

| Thiazolidinone derivatives | Staphylococcus pneumoniae | Data not specified | High activity observed. |

| Oxadiazole and Triazole derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Significant activity reported. |

In addition to their antibacterial action, derivatives of this compound have been investigated for their antifungal potential. nih.govresearchgate.net Research has demonstrated that newly synthesized coumarins, such as those incorporating 1,2,4-triazol-3-yl-methoxy and 1,3,4-thiadiazol-2-yl-methoxy moieties, exhibit significant activity against selected fungal species. nih.gov

The antifungal efficacy of these compounds has been tested against various fungal strains, revealing that specific structural modifications can lead to potent antifungal agents. semanticscholar.org The lipophilicity of these derivatives is thought to play a role in their ability to interact with and disrupt fungal cell membranes. samipubco.com

| Derivative Type | Fungal Strains Tested | Observed Activity |

|---|---|---|

| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Not specified | Significant activity. nih.gov |

| 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one | Not specified | Significant activity. nih.gov |

| General (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide derivatives | Not specified | Good antifungal activity reported. rasayanjournal.co.in |

The antimicrobial mechanism of coumarin derivatives is believed to be multifactorial. One proposed mechanism involves the disruption of the bacterial cell membrane. Due to their lipophilic nature, these compounds can interact with the lipid bilayer of microbial membranes, leading to increased permeability and leakage of cellular components, which ultimately results in cell death. samipubco.com The presence of specific functional groups, such as azomethine groups, may enhance this membrane-destabilizing effect. samipubco.com

Another proposed mechanism is the interference with essential cellular processes. Once inside the microbial cell, these derivatives may target and inhibit key enzymes involved in metabolic pathways, thereby disrupting normal cellular function. samipubco.com It is also hypothesized that these compounds may cause the denaturation of one or more cellular proteins, further contributing to their antimicrobial effect. samipubco.com

Antitumor/Antineoplastic Activity in Cell-Based Assays and Preclinical Experimental Models

The investigation of coumarin derivatives as potential anticancer agents has been an active area of research. frontiersin.org Various derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and induce apoptosis.

Numerous studies have demonstrated the cytotoxic effects of coumarin derivatives against a range of human tumor cell lines. nih.gov For example, certain acetoxycoumarin derivatives have been evaluated for their in vitro cytotoxic activity against A549 human lung cancer and CRL 1548 rat liver cancer cell lines. nih.gov The antiproliferative efficacy is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

The structural features of these derivatives play a crucial role in their cytotoxic potential. Modifications at various positions of the coumarin ring system can lead to compounds with enhanced antiproliferative activity. frontiersin.org

| Derivative | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (B1210297) | A549 (human lung cancer) | 89.3 nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (human lung cancer) | 48.1 nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (rat liver cancer) | 45.1 nih.gov |

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, in cancer cells. Derivatives of this compound have been shown to modulate apoptotic pathways. frontiersin.org

Some 2H/4H-chromene analogs have been found to trigger cell apoptosis through the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade. frontiersin.org This activation leads to the fragmentation of DNA and ultimately, cell death. frontiersin.org Furthermore, some derivatives have been observed to cause cell cycle arrest at different phases, preventing the proliferation of cancer cells. nih.gov For instance, certain acetoxycoumarin derivatives have been shown to cause cell phase arrest in lung and liver cancer cell lines. nih.gov The induction of apoptosis is a desirable characteristic for anticancer drugs as it eliminates cancer cells without eliciting an inflammatory response.

Inhibition of Tumor Angiogenesis in Experimental Systems

Coumarins, a significant class of benzopyrone compounds, and their synthetic derivatives have demonstrated notable anti-cancer properties, with the inhibition of angiogenesis being a critical mechanism. nih.gov Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth, invasion, and metastasis. Derivatives of this compound have been investigated for their ability to interfere with this process by targeting various molecular signaling pathways and growth factors. nih.govnih.gov

The anti-angiogenic effects of these compounds are often mediated by modulating the functions of key players in blood vessel formation, such as vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2), which are pivotal in cancer pathogenesis. nih.govresearchgate.net Experimental studies, both in vitro and in vivo, have shown that certain coumarin derivatives can inhibit the proliferation, migration, and differentiation of endothelial cells. nih.gov For instance, some derivatives have shown high selectivity and inhibitory effects on Human Umbilical Vein Endothelial Cells (HUVEC), a standard model for studying angiogenesis. nih.govresearchgate.net

The mechanism of action can also involve the inhibition of other crucial factors, such as matrix metalloproteinases (MMPs), particularly MMP-2, which are enzymes that degrade the extracellular matrix, allowing endothelial cells to migrate and form new vessels. nih.govmdpi.com Specific coumarin sulfonamide derivatives have been identified as non-toxic angiogenesis inhibitors that exhibit significant anti-migratory activity through the inhibition of MMP-2. mdpi.com

| Coumarin Derivative Class | Experimental Model | Key Research Finding |

|---|---|---|

| 7-diethylaminocoumarin derivatives | Human Umbilical Vein Endothelial Cells (HUVEC) and various cancer cell lines | Compounds 12 and 15 showed high selectivity for inhibiting HUVEC proliferation, suggesting potential as targeted angiogenesis inhibitors. nih.gov |

| Coumarin-6-sulfonyl derivatives | Hepatocellular carcinoma cells (HepG2) | Demonstrated non-toxic inhibition of angiogenesis and significant anti-migratory activity through MMP-2 inhibition. mdpi.com |

| Triphenylethylene-derived coumarins | In vitro angiogenesis assays | Exhibited anticancer effects by inhibiting angiogenesis. nih.gov |

| (7-carbethoxyamino-2-oxo-2H-chromen-4-yl)-methylpyrrolidine-1-carbodithioate | Hepatocellular carcinoma cells | Hindered the binding of NF-κB to DNA, thereby inhibiting the expression of multiple genes involved in proliferation and angiogenesis. nih.gov |

Regulation of Reactive Oxygen Species in Oncological Contexts

Reactive Oxygen Species (ROS) are highly reactive molecules that play a dual role in cancer biology. nih.govmdpi.com At low to moderate levels, ROS can act as signaling molecules, promoting cell proliferation, survival, and angiogenesis, thus contributing to tumor progression. nih.govmdpi.com Conversely, excessive levels of ROS induce significant oxidative stress, leading to cellular damage and programmed cell death (apoptosis). nih.govmdpi.comnih.gov Coumarin derivatives have been shown to modulate ROS levels in cancer cells, representing a strategic approach to cancer therapy. nih.govfrontiersin.org

The regulatory activity of these compounds can be two-fold. Many coumarin derivatives possess antioxidant properties, capable of scavenging free radicals and protecting cells from oxidative damage. researchgate.netnih.govsysrevpharm.org However, in an oncological context, a pro-oxidant effect is often therapeutically desirable. nih.gov Certain coumarin derivatives can increase the generation of ROS within cancer cells, pushing the intracellular oxidative stress past a cytotoxic threshold. nih.govfrontiersin.org This elevation in ROS can disrupt the mitochondrial membrane potential and activate caspase-dependent apoptotic pathways, leading to cancer cell death. nih.govfrontiersin.org For example, studies have demonstrated that some coumarin compounds trigger apoptosis in cervical and ovarian cancer cell lines by increasing ROS generation and downregulating anti-apoptotic proteins like Bcl-2. nih.govfrontiersin.org This ability to selectively increase oxidative stress in cancer cells, which often have a compromised antioxidant defense system compared to normal cells, makes these derivatives promising candidates for investigation. nih.gov

| Coumarin Derivative | Oncological Context/Cell Line | Effect on Reactive Oxygen Species (ROS) |

|---|---|---|

| Scopoletin | General cancer cells | Modulates ROS levels, leading to an increase that can result in cancer cell death. nih.gov |

| Pulchrin A | Ovarian cancer cell line | Induces apoptosis through mechanisms including increased ROS generation and activation of caspases. nih.govfrontiersin.org |

| General Coumarin-derived compounds | Cervical cancer cells | Increase ROS generation and Ca2+ amounts, reduce mitochondrial membrane potential, and induce apoptosis. nih.govfrontiersin.org |

| (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid derivatives | In vitro chemical assays | Demonstrated good antioxidant activity by scavenging free radicals. researchgate.net |

Anti-inflammatory Activity in Experimental Models

Inflammation is a key biological process implicated in the pathology of numerous diseases and is a hallmark of cancer. researchgate.net Coumarin and its derivatives have been extensively studied for their significant anti-inflammatory properties. nih.govnih.govmdpi.com These compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of pro-inflammatory enzymes and the reduction of tissue edema. researchgate.netmdpi.com

A primary mechanism for the anti-inflammatory action of coumarins is the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov Studies on derivatives, particularly those with hydroxyl substitutions, have shown potent inhibition of these enzymes. researchgate.netnih.gov The intestinal anti-inflammatory activity of coumarin and 4-hydroxycoumarin (B602359) has been demonstrated in the trinitrobenzene sulphonic acid (TNBS)-induced colitis model in rats, where they significantly reduced tissue damage and the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration. mdpi.com

| Compound/Derivative | Experimental Model | Observed Anti-inflammatory Effect |

|---|---|---|

| Coumarin | TNBS-induced colitis in rats | Reduced damage score, counteracted GSH depletion, and inhibited MPO activity. mdpi.com |

| 4-Hydroxycoumarin | TNBS-induced colitis in rats | Significantly reduced tissue lesion extension and MPO activity. mdpi.com |

| Esculetin | TNBS-induced colitis in rats | Reduced COX-2 levels and inhibited the generation of leukotriene B4 (LTB4). mdpi.com |

| General hydroxylated coumarins | Enzymatic assays | Potent inhibitors of lipoxygenase. researchgate.netnih.gov |

| Coumarin-3-carboxylic acid esters | LPS-induced lung inflammation in vivo | Demonstrated anti-inflammatory properties and anti-elastase activity essential for reducing lung inflammation. nih.gov |

Analgesic Activity in Preclinical Models

In addition to anti-inflammatory effects, various coumarin derivatives have been reported to possess analgesic (pain-relieving) properties. researchgate.netnih.gov The search for new and safer analgesic agents is driven by the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal lesions. nih.gov Coumarins represent a promising scaffold for the development of novel analgesics. nih.gov

The antinociceptive properties of these compounds are typically evaluated in established preclinical models of pain. nih.gov Common assays include the acetic acid-induced writhing test, which models inflammatory pain, and the formalin-induced paw licking test, which assesses both neurogenic and inflammatory pain responses. nih.gov In these models, the administration of certain coumarin derivatives has been shown to significantly reduce pain-related behaviors in mice, indicating central and/or peripheral analgesic activity. nih.gov The development of new coumarins bearing various heterocyclic substitutions continues to be an active area of research for identifying potent and safer analgesic agents. nih.gov

| Compound Class | Preclinical Model | Key Finding |

|---|---|---|

| Coumarins bearing 3,4-dihydro-2H-benzothiazines | Acetic acid-induced writhing test in mice | Compounds demonstrated significant dose-dependent reduction in the number of writhes, indicating potent analgesic activity. nih.gov |

| Coumarins bearing 3,4-dihydro-2H-benzothiazines | Formalin-induced paw licking test in mice | Effectively suppressed both the early (neurogenic) and late (inflammatory) phases of the formalin test. nih.gov |

Plant Growth Regulating Activities

Coumarins are naturally occurring compounds in plants and are known to exhibit a wide range of allelopathic activities, influencing the growth and development of neighboring plants. medcraveonline.comresearchgate.net Derivatives of this compound have been investigated for these properties, showing potential as plant growth regulators. medcraveonline.com Their effects are highly dependent on the compound's specific structure and concentration. medcraveonline.comrazi.ac.ir

Numerous studies have demonstrated that coumarin derivatives can significantly inhibit seed germination and suppress the early growth of seedlings. medcraveonline.comresearchgate.net At effective concentrations, these compounds can reduce the germination rate, delay the initial time of germination, and stunt the development of the young plant. medcraveonline.comfrontiersin.org The inhibitory mechanism can involve interference with critical metabolic processes that occur during seed imbibition. medcraveonline.comresearchgate.net Furthermore, coumarins can negatively impact seedling growth, leading to reductions in the length and dry weight of both roots and shoots compared to untreated controls. researchgate.net For example, aqueous coumarin solutions have been shown to effectively control the germination and early growth of Italian ryegrass. researchgate.net

A fascinating aspect of coumarin activity on plants is its dual nature, where it can act as both an inhibitor and a stimulator of growth. medcraveonline.com This paradoxical effect is primarily a function of concentration. While higher concentrations (e.g., above 100-200 µM) typically exert a strong inhibitory effect on germination and growth medcraveonline.comrazi.ac.ir, lower concentrations may have no appreciable effect or can even promote certain aspects of growth. medcraveonline.com Research has shown that while some coumarin derivatives inhibit root growth at a given concentration, other structurally similar compounds can induce root growth by 20-40% at the same concentration. medcraveonline.com This suggests that subtle changes in the chemical structure, such as the polarity of side groups, can switch the compound's activity from inhibitory to stimulatory. medcraveonline.com This dual functionality highlights the complexity of coumarin interactions in plant physiological systems.

| Compound/Derivative | Plant Species | Concentration | Observed Effect |

|---|---|---|---|

| Coumarin | Italian Ryegrass (Lolium multiflorum) | 100 µg/mL | Significantly reduced germination rate, root length, and stem length. researchgate.net |

| 7-Hydroxycoumarin | Wheat (Triticum aestivum) | 100 ppm | Inhibited root growth by 60-90%. medcraveonline.com |

| 7-Methoxycoumarin | Wheat (Triticum aestivum) | 100 ppm | Most effective inhibitor of root growth compared to other tested coumarins. medcraveonline.com |

| Various coumarin derivatives | Wheat (Triticum aestivum) | 100 ppm | Some derivatives (compounds 3, 6, 7 in the source) showed a stimulatory effect on root growth. medcraveonline.com |

| Coumarin | Rice (Oryza sativa) | 1 or 2 mM | Delayed initial germination time and decreased final germination percentage. frontiersin.org |

Anticoagulant Activity and Mechanism of Action (e.g., Vitamin K Antagonism in Experimental Settings)

Derivatives of 4-hydroxycoumarin, the precursor to this compound, are renowned for their anticoagulant properties. mdpi.com These compounds form the chemical basis for widely used oral anticoagulant drugs. taylorandfrancis.com Their primary mechanism of action involves the antagonism of vitamin K, a critical cofactor in the blood coagulation cascade. nih.gov

In experimental models, these coumarin derivatives have been shown to inhibit the enzyme Vitamin K epoxide reductase (VKOR). nih.govwikipedia.org This enzyme is essential for the recycling of vitamin K to its active, reduced form. wikipedia.org Active vitamin K is required for the post-translational gamma-carboxylation of glutamic acid residues in several blood clotting factors, including Factors II (prothrombin), VII, IX, and X. wikipedia.orgyoutube.com

By competitively inhibiting VKOR, the coumarin derivatives deplete the available pool of active vitamin K in the liver. nih.gov This impairment of the gamma-carboxylation process results in the production of under-carboxylated, biologically inactive clotting factors. Consequently, the coagulation cascade is disrupted, leading to a reduction in blood clotting, which is observable in experimental settings through measurements like prothrombin time. nih.gov The structural similarity of these compounds to vitamin K allows them to act as competitive inhibitors of the enzyme. wikipedia.org

Antioxidant Activity and Free Radical Scavenging Mechanisms

Derivatives of this compound have demonstrated significant antioxidant and free radical scavenging capabilities in various in vitro assays. nih.govsysrevpharm.org The antioxidant potential of these compounds is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govnih.gov

Research has shown that the synthesis of novel compounds starting from ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate can lead to potent antioxidants. nih.gov For instance, derivatives such as N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide have been synthesized and evaluated. nih.gov

The free radical scavenging mechanisms of these derivatives have been investigated using several experimental models:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This method assesses the hydrogen-donating ability of the antioxidant. Coumarin derivatives reduce the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine. mdpi.comeco-vector.com Studies on specific derivatives of this compound showed a concentration-dependent increase in scavenging activity. nih.gov

Nitric Oxide Radical Scavenging : These derivatives can effectively inhibit the formation of nitrite (B80452) by directly competing with oxygen to react with nitric oxide. This action demonstrates their potential to mitigate the effects of nitrosative stress. nih.govmdpi.com

Hydrogen Peroxide Scavenging : The ability to scavenge hydrogen peroxide is another important antioxidant attribute. The aforementioned acetamide (B32628) derivatives were found to be effective scavengers in this assay as well. nih.govmdpi.com

The mechanism of action is often linked to the formation of stable radical species after the donation of a hydrogen atom, with the planarity of the coumarin ring system allowing for good spin delocalization. nih.gov The presence and position of substituent groups, particularly hydroxyl groups, on the coumarin scaffold can significantly influence the antioxidant capacity. nih.gov

| Compound | Assay Type | Observed Activity | Reference |

|---|---|---|---|

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH Radical Scavenging | Potent scavenging activity, comparable to ascorbic acid. | nih.gov |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH Radical Scavenging | Potent scavenging activity, comparable to ascorbic acid. | nih.gov |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Nitric Oxide Scavenging | Potent scavenger of nitric oxide. | nih.gov |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Nitric Oxide Scavenging | Potent scavenger of nitric oxide. | nih.gov |

| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Hydrogen Peroxide Scavenging | Showed good scavenging activity. | nih.gov |

| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | Hydrogen Peroxide Scavenging | Showed good scavenging activity. | nih.gov |

Other Noteworthy Biological Activities in Experimental Systems

Beyond their anticoagulant and antioxidant effects, derivatives of the coumarin nucleus have been investigated for a multitude of other biological activities in experimental systems.

Molluscicidal Activity : Certain coumarin derivatives, such as dicumarol, have been found to be molluscicidal against snail species like Biomphalaria glabrata and Bulinus truncatus, which are intermediate hosts for schistosomiasis. nih.govresearchgate.net

Antihelmintic Activity : Various natural and synthetic coumarins have been evaluated for their activity against parasitic worms. For instance, newly synthesized coumarin derivatives showed efficacy against Dactylogyrus intermedius, a common parasite in fish. nih.govnih.gov

Sedative, Hypnotic, and Central Nervous System (CNS) Activity : Coumarins have been shown to exert multiple effects on the CNS. nih.gov Their activities include modulation of the GABA-ergic system and influence on dopamine (B1211576) and serotonin (B10506) neurotransmission. researchgate.netnih.gov This has led to the investigation of coumarin derivatives as potential anxiolytic, anticonvulsant, and antidepressant agents in animal models. tandfonline.commdpi.commdpi.com

Anti-HIV Activity : Derivatives of 4-hydroxycoumarin have been synthesized and tested for their ability to inhibit the human immunodeficiency virus (HIV). nih.govnih.govsemanticscholar.org Some compounds showed significant inhibition of virus infectivity in cell culture assays, with molecular docking studies suggesting interaction with the HIV-1 protease enzyme. nih.govsemanticscholar.org

Carbonic Anhydrase Inhibition : Coumarins are recognized as a distinct class of carbonic anhydrase (CA) inhibitors. researchgate.netacs.org They have shown inhibitory activity against various human CA isoforms, including the tumor-associated isoforms hCA IX and hCA XII, making them of interest in cancer research. acs.orgtandfonline.comchemrxiv.org The mechanism is believed to involve the hydrolysis of the coumarin's lactone ring within the enzyme's active site. acs.org

Microtubule Polymerization Inhibition : A number of novel coumarin-based derivatives have been designed as inhibitors of tubulin polymerization. nih.govresearchgate.net By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, which can induce cell cycle arrest and apoptosis, showing potential as anticancer agents. nih.govnih.govmdpi.com

| Biological Activity | Experimental System/Target | Key Findings | Reference |

|---|---|---|---|

| Molluscicidal | Biomphalaria glabrata, Bulinus truncatus | Dicumarol found to be molluscicidal in the range of 2.5 to 10 ppm. | nih.gov |

| Antihelmintic | Dactylogyrus intermedius | A coumarin-triazole derivative showed 99.84% efficacy at 10 μM. | nih.gov |

| CNS-Depressant | Maximal electroshock method in animals | Triazolyl-coumarin derivatives showed potent anticonvulsant activity. | tandfonline.com |

| Anti-HIV | MT-4 cells, HIV-1 protease | A 4-hydroxycoumarin derivative showed 76–78% inhibition of virus infectivity. | nih.govnih.gov |

| Carbonic Anhydrase Inhibition | Human CA isoforms (hCA IX, hCA XII) | Coumarin derivatives act as selective inhibitors in the nanomolar range. | acs.orgtandfonline.com |

| Microtubule Polymerization Inhibition | Tubulin (colchicine binding site) | Coumarin derivatives inhibit tubulin polymerization with IC50 values in the low micromolar range. | nih.gov |

Structure Activity Relationship Sar Studies of 2 2 Oxo 2h Chromen 4 Yl Oxy Acetic Acid Derivatives

Influence of Substituent Patterns on Biological Potency and Selectivity

The biological potency and selectivity of 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid derivatives are profoundly influenced by the nature and position of substituents on both the coumarin (B35378) ring and the acetic acid side chain. Studies on a series of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives have provided significant insights into their activity as cyclooxygenase (COX) inhibitors. nih.gov

Modification of the acetic acid moiety into various amides has been a key strategy. The introduction of different substituted amines to the propanamide side chain, derived from the core structure, has shown a direct impact on COX-1 and COX-2 inhibition. For instance, the nature of the substituent on the amide nitrogen plays a crucial role in determining the inhibitory potency and selectivity.

Research has demonstrated that specific substitutions can lead to a significant enhancement in activity and selectivity for COX-2, which is the inducible isoform of the enzyme primarily involved in inflammation. nih.gov The general anti-inflammatory action of these compounds is attributed to the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins (B1171923). nih.gov

The following table summarizes the in vitro COX inhibitory activity for a selection of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives, illustrating the impact of different substituents on potency and selectivity. nih.gov

| Compound | Substituent (R) on Propanamide | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|---|

| 5a | Phenyl | >100 | 85 | >1.17 |

| 5b | 4-Methylphenyl | >100 | 72 | >1.38 |

| 5c | 4-Methoxyphenyl | >100 | 63 | >1.58 |

| 5d | 4-Chlorophenyl | >100 | 51 | >1.96 |

| 5e | 4-Fluorophenyl | >100 | 45 | >2.22 |

| 5f | 4-Nitrophenyl | >100 | 28 | >3.57 |

| 5g | 3,4-Dichlorophenyl | >100 | 36 | >2.77 |

| 5h | 3-Chloro-4-fluorophenyl | >100 | 24 | >4.16 |

| 5i | 4-(Methylsulfonyl)phenyl | 85 | 15 | 5.66 |

As indicated in the table, unsubstituted or simple alkyl- and methoxy-substituted phenyl rings on the amide nitrogen result in modest COX-2 inhibition. However, the introduction of electron-withdrawing groups, such as halogens or a nitro group, significantly enhances the inhibitory potency against COX-2. The most notable activity and selectivity were observed in compound 5i , which features a 4-(methylsulfonyl)phenyl group. nih.gov This substitution pattern is a well-known pharmacophore in selective COX-2 inhibitors, such as Celecoxib. nih.govnih.gov

Correlation of Molecular Structure with Observed Biological Effects and Target Interactions

The observed biological effects of these coumarin derivatives are directly correlated with their molecular structure and how they interact with the active sites of their target enzymes. The structural basis for the COX-2 selectivity of many inhibitors lies in the difference between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, more accommodating side pocket that is absent in COX-1. mdpi.com

Molecular docking studies have been employed to understand the binding modes of these derivatives within the COX-2 active site. nih.gov For the highly active and selective compound 5i , the methylsulfonyl group is crucial for its enhanced activity. nih.gov This group can insert into the secondary side pocket of the COX-2 active site, forming specific interactions, such as hydrogen bonds with residues like Arg513, which are not available in the more constricted COX-1 active site. mdpi.comnih.gov This interaction anchors the inhibitor firmly and is a hallmark of many selective COX-2 inhibitors. nih.gov

The coumarin nucleus itself can form π-π stacking interactions with aromatic residues like Tyr355 in the active site. nih.gov The oxy-propanamide linker allows the N-substituted phenyl ring to orient itself towards the entrance of the active site or into the secondary pocket. The specific substitutions on this phenyl ring then fine-tune the binding affinity and selectivity. Electron-withdrawing groups, as seen in compounds 5f , 5h , and 5i , can enhance binding through favorable electrostatic and hydrophobic interactions within the enzyme's active site. nih.gov

In contrast, derivatives lacking the key sulfonyl group or having less favorable substituents fail to exploit the unique topology of the COX-2 active site, resulting in lower potency and selectivity. nih.gov This strong correlation between the presence of specific functional groups and their predicted binding modes provides a clear picture of how molecular structure dictates biological function in this class of compounds.

Rational Design Principles for Enhanced Bioactivity through Targeted Structural Modification

The SAR and molecular modeling data provide clear principles for the rational design of more potent and selective this compound derivatives. The goal of rational drug design is to leverage the understanding of a biological target to create compounds with improved therapeutic profiles. nih.govnih.gov

Key design principles for enhancing the bioactivity of this scaffold, particularly for COX-2 inhibition, include:

Exploitation of the COX-2 Side Pocket : The primary strategy is to incorporate functional groups that can bind within the secondary side pocket of the COX-2 enzyme. The success of the methylsulfonylphenyl group in compound 5i confirms that moieties capable of forming hydrogen bonds and other favorable interactions in this region are critical for high potency and selectivity. nih.govnih.gov Future designs could explore other sulfonamide-containing groups or bioisosteres that can fulfill a similar role.

Optimization of the N-Substituted Ring : Modifications to the N-substituted aryl ring of the amide can further refine activity. Introducing small, electron-withdrawing groups, particularly halogens at the para-position or in a 3,4-disubstituted pattern, has been shown to be beneficial. nih.gov Systematic exploration of different electronic and steric properties on this ring can lead to optimized interactions with the enzyme.

Modification of the Coumarin Core : While the primary focus has been on the side chain, substitutions on the coumarin ring itself could also modulate activity. Adding substituents at positions like 6 or 7 of the coumarin nucleus could influence pharmacokinetic properties or provide additional interaction points with the enzyme. For instance, substitutions on the coumarin ring are known to affect the anti-inflammatory and antioxidant activities of the parent molecule. mdpi.com

Molecular Hybridization : A promising approach involves combining the coumarin-oxy-acetic acid scaffold with other known pharmacophores. nih.gov This molecular hybridization strategy aims to create a single molecule that can interact with multiple binding sites or even multiple targets, potentially leading to enhanced efficacy or a dual mechanism of action.

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel and Sustainable Synthetic Pathways for the Compound and its Derivatives

The future of synthesizing 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid and its derivatives is intrinsically linked to the principles of green chemistry. Traditional synthesis methods for coumarins, such as Pechmann condensation or Perkin reaction, often rely on harsh conditions, hazardous solvents, and generate significant chemical waste. nih.govnih.gov Consequently, academic research is pivoting towards the development of eco-friendly and efficient synthetic strategies.

Key areas for future exploration include:

Biocatalysis: Utilizing enzymes to catalyze the synthesis offers high specificity and operates under mild conditions, significantly reducing environmental impact. nih.gov Research into novel enzymes or engineered biocatalysts could lead to highly efficient and selective production of coumarin (B35378) acetate (B1210297) derivatives.

Mechanochemistry and Solvent-Free Reactions: Grinding and other mechanochemical methods eliminate the need for hazardous organic solvents, aligning with green chemistry goals. mdpi.com These techniques have proven effective for other coumarin derivatives and warrant investigation for this specific compound class. nih.govmdpi.com

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient methods can accelerate reaction times, increase yields, and reduce the generation of byproducts compared to conventional heating. nih.gov Optimizing these techniques for coumarin acetate synthesis is a significant area for future work.

Multicomponent Reactions (MCRs): Designing one-pot MCRs to build the coumarin acetate scaffold can improve atom economy and reduce purification steps, making the synthesis more sustainable and cost-effective. nih.gov

Table 1: Comparison of Synthetic Methodologies for Coumarin Derivatives

| Methodology | Key Advantages | Research Focus | Reference |

|---|---|---|---|

| Biocatalysis | High specificity, mild conditions, reduced byproducts | Discovery and engineering of novel enzymes | nih.gov |

| Mechanochemistry (Grinding) | Solvent-free, reduced waste, low cost | Optimization for scalability and yield | mdpi.com |

| Microwave/Ultrasound Assistance | Faster reactions, higher yields, energy efficient | Application to complex coumarin derivatives | nih.gov |

| Multicomponent Reactions | High atom economy, operational simplicity | Design of novel one-pot syntheses | nih.gov |

Advanced Computational Modeling for Rational Drug Design and Mechanism of Action Prediction

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound derivatives, future research will heavily rely on advanced in silico techniques to design novel molecules with enhanced potency and specificity, and to predict their mechanisms of action.

Future academic focus should include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help identify key molecular features that govern the biological activity of coumarin acetate derivatives, guiding the design of more effective compounds. mdpi.com

Molecular Docking and Dynamics Simulations: High-precision docking studies can predict the binding modes of these derivatives with their biological targets. nih.gov Subsequent molecular dynamics (MD) simulations can elucidate the stability of the ligand-protein complex and reveal conformational changes, providing deeper mechanistic insights. nih.gov

Pharmacophore Modeling and Virtual Screening: Creating pharmacophore models based on known active coumarins can be used to virtually screen large chemical libraries to identify new derivatives with desired biological activities.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug design to filter out candidates with poor pharmacokinetic profiles, saving time and resources. genome.jpnih.gov

Discovery and Validation of New Biological Targets and Pathways Influenced by Coumarin Acetate Derivatives

While coumarins are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the full extent of their molecular interactions remains to be explored. biorxiv.orgnih.govmdpi.com A key future direction is the identification and validation of novel biological targets and signaling pathways modulated by this compound and its analogues.

Research should be directed towards:

Target Deconvolution: Employing chemical proteomics and affinity-based methods to pull down and identify the direct protein targets of active coumarin acetate derivatives from cell lysates.

Pathway Analysis: Investigating the impact of these compounds on global signaling networks. For instance, their influence on pathways like NF-κB, MAPK, and PI3K/AKT/mTOR, which are implicated in various diseases, warrants deeper investigation. mdpi.combldpharm.com

Exploring Novel Therapeutic Areas: Based on newly identified targets, the therapeutic application of these compounds could be expanded beyond current areas of investigation. For example, their potential as neuroprotective agents or in metabolic diseases could be explored. nih.gov

Development of Advanced In Vitro and In Vivo Experimental Models for High-Throughput Activity Screening

To efficiently screen libraries of newly synthesized coumarin acetate derivatives and validate computational predictions, the development of advanced and robust experimental models is essential. The move towards high-throughput screening (HTS) is critical for accelerating the discovery pipeline.

Future research should focus on:

High-Throughput In Vitro Assays: Developing and optimizing cell-based and biochemical assays in 96- or 384-well formats to rapidly screen for various activities, such as enzyme inhibition, cytotoxicity, or receptor binding. researchgate.netasm.org The use of fluorescent properties inherent to some coumarin derivatives can be leveraged for developing novel assay methods.

3D Cell Culture Models: Moving beyond traditional 2D cell cultures to more physiologically relevant 3D models, such as spheroids or organoids, to better predict in vivo efficacy and toxicity.

Automated Imaging and Analysis: Integrating high-content imaging and automated analysis platforms to extract multi-parametric data from cell-based assays, providing deeper insights into the cellular effects of the compounds.

Small Animal Models: Utilizing models like zebrafish (Danio rerio) for rapid in vivo toxicity and efficacy screening of lead compounds before moving to more complex mammalian models. The zebrafish model allows for high-quality in vivo toxicological testing due to its rapid development and the conservation of signaling pathways with humans.

Integration of Multi-Omics Approaches in Mechanistic Elucidation Studies

To gain a holistic understanding of the biological effects of this compound derivatives, an integrated multi-omics approach is the next frontier. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to these compounds.

Key areas for integration include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression profiles in cells or tissues treated with coumarin derivatives can reveal the genetic pathways that are modulated. nih.gov This can help identify the compound's mechanism of action and potential off-target effects. nih.gov

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, providing direct insights into the cellular machinery affected by the compound. bldpharm.com Thermal proteome profiling can further help in identifying direct protein targets. bldpharm.com

Metabolomics: Studying the metabolic profile of cells or organisms after treatment can reveal how the compound affects metabolic pathways and can also identify its own metabolic fate in vivo. nih.govmdpi.com UPLC-MS-based metabolomics is a powerful tool for characterizing the biotransformation of coumarins. nih.gov

Systems Biology: Integrating data from all omics platforms using bioinformatics and systems biology tools will allow for the construction of detailed network models of drug action. This approach can help predict drug efficacy, identify biomarkers for patient response, and uncover complex drug-target interactions.

Table 2: Application of Omics Technologies in Coumarin Research

| Omics Technology | Primary Application | Potential Insights | Reference |

|---|---|---|---|

| Transcriptomics | Gene expression profiling | Identify modulated signaling pathways and genetic targets | nih.gov |

| Proteomics | Protein expression and interaction analysis | Uncover direct protein targets and affected cellular machinery | bldpharm.com |

| Metabolomics | Metabolic profiling and pathway analysis | Elucidate effects on cellular metabolism and drug biotransformation | nih.govmdpi.com |

| Systems Biology | Integration of multi-omics data | Construct comprehensive models of drug action and predict efficacy | bldpharm.com |

Q & A

Q. What role do counterions play in stabilizing crystalline forms of coumarin derivatives?

- Crystallography : Sodium salts (e.g., ) exhibit distinct packing motifs vs. free acids. Analyze lattice parameters (e.g., monoclinic vs. triclinic systems) to predict stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |